(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone
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Overview
Description
(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone: is a complex organic compound that features a benzimidazole ring, an azetidine ring, and a thiophene ring
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structure and functional groups .
Mode of Action
For instance, some imidazole derivatives inhibit microtubule assembly formation, as seen in the case of certain antiproliferative agents . The specific interactions of this compound would depend on its precise structure and the nature of its target.
Biochemical Pathways
For example, some imidazole derivatives have been found to inhibit tubulin polymerization, affecting cell division and growth . The exact pathways influenced by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of this compound would depend on its specific structure and the biological systems it interacts with.
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzimidazole derivative, which is then reacted with an azetidine derivative under specific conditions to form the azetidinyl-benzimidazole intermediate. This intermediate is subsequently reacted with a thiophene derivative to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature control, mixing, and purification can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is investigated for its potential use in materials science. Its unique properties may contribute to the development of new materials with specific characteristics, such as enhanced conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylphenyl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.
(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-chlorothiophen-2-yl)methanone: Similar structure but with a chlorine-substituted thiophene ring.
Uniqueness
The presence of the 4-methylthiophen-2-yl group in (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone distinguishes it from other similar compounds. This unique structural feature may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-6-14(21-9-10)16(20)19-7-11(8-19)15-17-12-4-2-3-5-13(12)18-15/h2-6,9,11H,7-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFUKCJMDITTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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